Diethyl [2-(acryloylamino)ethyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [2-[(1-oxo-2-propenyl)amino]ethyl]-, diethyl ester is an organophosphorus compound. It is a derivative of phosphonic acid and contains a diethyl ester functional group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2-[(1-oxo-2-propenyl)amino]ethyl]-, diethyl ester typically involves the reaction of phosphonic acid with diethyl alcohol in the presence of a catalyst. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in specialized reactors. The process includes the addition of anhydrous ethanol and benzene, followed by the gradual addition of phosphorus trichloride at controlled temperatures. The reaction mixture is then neutralized with ammonia gas, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [2-[(1-oxo-2-propenyl)amino]ethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acid derivatives with additional oxygen atoms, while reduction reactions may produce simpler phosphonic acid compounds .
Scientific Research Applications
Phosphonic acid, [2-[(1-oxo-2-propenyl)amino]ethyl]-, diethyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a bioisostere for phosphate groups in biochemical studies.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: It is employed in the production of herbicides, fungicides, and other agrochemicals .
Mechanism of Action
The mechanism of action of phosphonic acid, [2-[(1-oxo-2-propenyl)amino]ethyl]-, diethyl ester involves its interaction with specific molecular targets. In biological systems, it can mimic phosphate groups and inhibit enzymes that rely on phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, [2,2,2-trichloro-1-[(1-oxo-3-phenyl-2-propenyl)amino]ethyl]-, diethyl ester
- Phosphonic acid, [2-[(1-oxo-2-propenyl)amino]ethyl]-, dimethyl ester
Uniqueness
Phosphonic acid, [2-[(1-oxo-2-propenyl)amino]ethyl]-, diethyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. Its ability to act as a bioisostere for phosphate groups makes it particularly valuable in biochemical and medicinal research .
Properties
CAS No. |
518991-74-7 |
---|---|
Molecular Formula |
C9H18NO4P |
Molecular Weight |
235.22 g/mol |
IUPAC Name |
N-(2-diethoxyphosphorylethyl)prop-2-enamide |
InChI |
InChI=1S/C9H18NO4P/c1-4-9(11)10-7-8-15(12,13-5-2)14-6-3/h4H,1,5-8H2,2-3H3,(H,10,11) |
InChI Key |
PQSCCOKWHTUXTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCNC(=O)C=C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.